Albumin Herborn is typically sourced from human plasma, collected and processed to ensure purity and efficacy. The production involves careful screening and testing to eliminate any pathogens or contaminants, ensuring that the final product is safe for therapeutic use.
Albumin Herborn can be classified based on its origin (human-derived) and its functional properties in clinical applications. It serves as a therapeutic agent in various medical conditions, particularly those requiring volume expansion or protein supplementation.
The synthesis of Albumin Herborn involves several methods, primarily focusing on purification from human plasma. Common techniques include:
The purification process typically requires multiple steps to achieve high purity levels, often exceeding 95%. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure that the final product meets stringent quality standards.
Albumin Herborn has a complex molecular structure characterized by three homologous alpha-helical domains (I, II, and III), each containing subdomains that facilitate its binding capabilities. The protein consists of approximately 585 amino acids and has a molecular weight of about 66.5 kDa.
The structural integrity of Albumin Herborn allows it to maintain solubility in physiological conditions while providing multiple binding sites for various ligands. Its unique structure contributes to its ability to transport diverse molecules throughout the circulatory system.
Albumin Herborn participates in various biochemical reactions within the body. Key reactions include:
The binding affinity of Albumin Herborn for different ligands can vary significantly based on environmental factors such as pH and ionic strength. These interactions are crucial for its role in drug delivery systems and metabolic processes.
Albumin Herborn functions primarily through its ability to bind and transport various substances in the bloodstream. Its mechanism involves:
Studies have shown that alterations in albumin levels can significantly impact drug pharmacokinetics and dynamics due to its role as a carrier protein.
Albumin Herborn has numerous applications in clinical settings:
HSA maintains intravascular colloid osmotic pressure (COP) at ~28 mm Hg, contributing 75% of total COP due to its high plasma concentration and Gibbs-Donnan effect, which amplifies its osmotic activity by 50% [2] [6]. This function prevents edema by counterbalancing capillary hydrostatic pressure:
COP = (HP_{cap} - HP_{int}) - \sigma(\pi_{cap} - \pi_{int})
Where HP = hydrostatic pressure, π = oncotic pressure, and σ = reflection coefficient [2]. Hypoalbuminemia (<3.5 g/dL) reduces COP, causing fluid shifts into interstitial spaces—a key factor in edema pathogenesis [6].
HSA’s structure features seven fatty acid (FA)-binding sites and three primary drug-binding pockets:
Its net charge of −15 at physiological pH enables electrostatic and hydrophobic interactions with endogenous ligands (bilirubin, FAs, thyroxine) and drugs (warfarin, methotrexate) [3] [5]. By reducing free drug concentrations, HSA modulates pharmacokinetics—e.g., hypoalbuminemia (<2.5 g/dL) increases free drug fractions, risking toxicity [2].
Cys34’s free thiol group scavenges reactive oxygen species (ROS), accounting for >50% of plasma antioxidant capacity [9]. HSA also exhibits esterase-like activity at Tyr150 (site 1) and Tyr411 (site 2), hydrolyzing compounds like nitrophenyl acetate and organophosphates [9].
HSA variants arise from missense mutations (95%), with 71 distinct variants characterized at the protein/gene level [3]. They are categorized as:
Table 1: Classification of Clinically Relevant HSA Variants
Variant Type | Molecular Defect | Example | Functional Impact |
---|---|---|---|
Proalbumin | Impaired propeptide cleavage | Lille (R23H) | Secreted with propeptide; altered metabolism |
Bisalbumin | Missense substitution | Herborn (K240E) | Altered ligand binding; normal half-life |
Dysalbuminemic Hyperthyroxinemia | Enhanced hormone binding | FDH-1 (R242H) | Spurious hyperthyroxinemia in assays |
Analbuminemia | Premature stop codons | Various exonic deletions | Near-absent HSA; mild clinical phenotype |
Variants exhibit location-dependent functional perturbations:
Hypermutable sites occur at codons 107, 110, 298, 342, and 541 due to CpG dinucleotides or repetitive sequences [7].
Albumin Herborn results from a Lys240→Glu substitution in subdomain IIIA (c.790A>G), first identified in European populations [3] [10]. This mutation replaces a basic lysine with an acidic glutamic acid, altering local charge distribution near Sudlow site II—a region critical for ibuprofen and ketoprofen binding [4] [9]. Molecular modeling reveals that Glu240 may form salt bridges with adjacent residues, potentially rigidifying subdomain IIIA [4].
A 2019 study compared recombinant Herborn HSA with wild-type and Milano Slow (D375H) variants:
Table 2: Binding Constants (Kb ×10⁴ M⁻¹) of HSA Variants for Model Ligands
HSA Variant | Phenylbutazone (Site I) | Ibuprofen (Site II) | Structural Consequence |
---|---|---|---|
Wild-type | 1.15 ± 0.09 | 2.01 ± 0.12 | No conformational change |
Herborn (K240E) | 1.23 ± 0.11 | 1.93 ± 0.15 | Minor perturbation of Site II |
Milano Slow (D375H) | 1.08 ± 0.08 | 1.87 ± 0.14 | Altered Site II conformation |
K240E/D375H Double Mutant | 0.97 ± 0.07 | 1.62 ± 0.10 | Synergistic destabilization of Site II |
Key findings include:
Herborn’s significance lies in its role as a natural probe for HSA allostery:
Concluding Remarks
Albumin Herborn exemplifies how natural genetic variants serve as precision tools for dissecting HSA structure-function relationships. Its localized mutation in subdomain IIIA causes negligible functional disruption alone but reveals latent allosteric networks when combined with other variants. Future studies should leverage such variants to map HSA’s allosteric pathways and engineer albumin-based therapeutics with tailored binding properties.
Table 3: Key Characteristics of Albumin Herborn
Property | Value/Description | Reference |
---|---|---|
Systematic Name | Albumin Herborn (K240E) | [10] |
CAS Registry | 149786-91-4 | [10] |
Molecular Formula | C₁₄₃H₂₃₁N₄₁O₅₃S₃ | [1] [10] |
Genetic Mutation | c.790A>G (p.Lys264Glu)* | [3] [10] |
Protein Position | Domain IIIA (Subdomain IIIB) | [3] [4] |
Electrophoretic Mobility | Relative mobility 0.93 (vs. wild-type) | [7] |
Functional Significance | Probe for allosteric networks in Sudlow site II | [4] [9] |
*Note: Position numbering differs between mature protein (Lys240Glu) and pre-proalbumin (Lys264Glu) [3].
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